molecular formula C14H15N3O5S B2993571 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921812-92-2

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2993571
CAS No.: 921812-92-2
M. Wt: 337.35
InChI Key: DLSJIUJJRIMIAD-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a tetrahydrofuran-2-yl-1,3,4-oxadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the tetrahydrofuran ring:

    Introduction of the methylsulfonyl group: This is usually done by sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the benzamide core: The final step involves the coupling of the substituted benzoyl chloride with the amine derivative of the oxadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, while the methylsulfonyl group can modulate its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the tetrahydrofuran and methylsulfonyl groups further enhances its solubility, stability, and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methylsulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-23(19,20)10-6-4-9(5-7-10)12(18)15-14-17-16-13(22-14)11-3-2-8-21-11/h4-7,11H,2-3,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJIUJJRIMIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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